molecular formula C8H7F3N2O3 B12352228 ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate

ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate

Cat. No.: B12352228
M. Wt: 236.15 g/mol
InChI Key: LITMRKVXJAADRP-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with urea and aryl aldehydes. This reaction is carried out under Biginelli conditions, which involve stirring in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3-4H,2H2,1H3

InChI Key

LITMRKVXJAADRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)N=C1C(F)(F)F

Origin of Product

United States

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